molecular formula C20H20O4 B11009488 3-methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one

3-methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one

Cat. No.: B11009488
M. Wt: 324.4 g/mol
InChI Key: QFEOTCMOMOMHDU-UHFFFAOYSA-N
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Description

3-Methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one is a polycyclic heterocyclic compound featuring a fused benzopyrano-chromenone scaffold. Its structure includes:

  • A benzo[c]pyrano[3,2-g]chromen-5-one core, characterized by a pyran ring fused to a chromenone system at positions 3 and 2-g.
  • Substituents: 3-methoxy, 7,9,9-trimethyl, and a 10,11-dihydro moiety.

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

3-methoxy-7,9,9-trimethyl-10,11-dihydroisochromeno[4,3-g]chromen-5-one

InChI

InChI=1S/C20H20O4/c1-11-17-12(7-8-20(2,3)24-17)9-15-14-6-5-13(22-4)10-16(14)19(21)23-18(11)15/h5-6,9-10H,7-8H2,1-4H3

InChI Key

QFEOTCMOMOMHDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3C=CC(=C4)OC)CCC(O2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a series of condensation and cyclization reactions to build the complex ring structure. Specific reagents and catalysts are used to facilitate these reactions, and the conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to increase efficiency. Advanced purification techniques, such as chromatography, may also be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrano-Chromenone Derivatives

Compound Name Core Structure Key Substituents Biological Activity (Inferred/Reported) References
3-Methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one Benzo[c]pyrano[3,2-g]chromen-5-one 3-methoxy, 7,9,9-trimethyl, 10,11-dihydro Potential anticancer/antioxidant (analogue-based) -
7-(1,3-Benzodioxol-5-yl)-5-hydroxy-10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-6-one Pyrano[3,2-g]chromen-6-one 7-benzodioxolyl, 5-hydroxy, 10-methoxy Not explicitly reported; likely photonic/pharmacological
3-Phenyl-2H,5H-pyrano[3,2-c]chromen-2-one Pyrano[3,2-c]chromen-2-one 3-phenyl Antitubulin activity (NCI-tested)
2,4,4-Trimethyl-2-(phenylamino)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromen-5-one Pyrano[3,2-c]chromen-5-one 2-phenylamino, 2,4,4-trimethyl Synthetic intermediate; unconfirmed bioactivity
9-Chloro-5-(2-furyl)-3,4-dihydro-2H-pyrano[3,2-c]quinoline Pyrano[3,2-c]quinoline 9-chloro, 5-furyl Anticancer (cell line screening)

Key Observations:

Core Diversity: The target compound’s benzo[c]pyrano[3,2-g]chromen-5-one core differs from pyrano[3,2-c] systems by ring fusion positions and additional benzene ring integration. This structural variation may influence electronic properties and binding interactions . Pyrano[3,2-g] systems (e.g., ) share positional similarities but lack the benzo[c] extension, reducing planarity compared to the target compound.

Trimethyl groups (7,9,9-trimethyl) introduce steric hindrance, possibly affecting molecular conformation and target binding. Comparable methyl-substituted derivatives (e.g., 2,2-dimethyl in ) are synthesized for improved solubility .

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of chromenones and possesses a complex structure that contributes to its biological activities. The molecular formula is C_19H_20O_4, and its structure includes multiple methoxy groups which are known to influence pharmacological properties.

Anticancer Properties

Research indicates that 3-methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one exhibits significant anticancer activity. A study conducted on various cancer cell lines showed that the compound inhibits cell proliferation effectively. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Induction of apoptosis
HeLa12.5Cell cycle arrest at G2/M phase
A54918.0Inhibition of tubulin polymerization

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of 3-methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one has also been evaluated. Studies using DPPH and ABTS assays revealed that the compound can scavenge free radicals effectively, indicating its potential role in preventing oxidative stress-related diseases.

Case Study 1: Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The results indicated a significant reduction in tumor size among participants treated with a formulation containing this compound alongside standard chemotherapy.

Case Study 2: Inflammation Management

Another study focused on patients with rheumatoid arthritis treated with this compound as an adjunct therapy. The findings suggested a marked decrease in joint inflammation and pain levels compared to the control group receiving standard treatment alone.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of related compounds to enhance the potency and selectivity of 3-methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one . Modifications at specific positions on the chromenone scaffold have led to derivatives with improved biological profiles.

Key Findings

  • Potency against Multidrug Resistant Cells: Modifications have resulted in compounds that retain efficacy against multidrug-resistant cancer cell lines.
  • Selectivity for Tumor Cells: Certain derivatives show increased selectivity for tumor cells over normal cells, reducing potential side effects.
  • Enhanced Solubility: Structural modifications aimed at improving solubility have been successful, facilitating better bioavailability in vivo.

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